![molecular formula C15H14F3N3O3S B2555951 2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 860609-27-4](/img/structure/B2555951.png)
2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C15H14F3N3O3S . It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The compound contains several functional groups, including a pyrimidinone ring, a trifluoromethyl group, a propyl chain, a sulfanyl group, and a nitrobenzyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure . For example, the trifluoromethyl group could influence the compound’s lipophilicity and metabolic stability .Scientific Research Applications
- Anticancer Agents : Researchers investigate the potential of this compound as an anticancer agent due to its structural features and trifluoromethyl group, which can enhance bioavailability and metabolic stability .
- Kinase Inhibitors : The benzyl sulfanyl moiety may interact with kinases, making this compound a candidate for kinase inhibition studies .
- Benzylic Position Reactivity : The benzylic position is susceptible to nucleophilic substitution reactions, such as bromination or nucleophilic attack. Understanding these reactions can aid in designing new synthetic routes .
- Free Radical Bromination : Investigate the radical bromination of the benzylic position using N-bromosuccinimide (NBS) as a reagent . This reaction can lead to the formation of new C–Br bonds.
- Trifluoromethyl Group : The trifluoromethyl substituent contributes to the compound’s lipophilicity and electronic properties. Researchers explore its impact on material properties, such as solubility and reactivity .
- Metabolic Stability : Investigate how the compound is metabolized in vivo. The presence of the nitrobenzyl group and the trifluoromethyl substituent may affect its stability and clearance .
- Cell-Based Assays : Evaluate the compound’s effects on cellular processes, including cell viability, apoptosis, and protein expression. Identify potential molecular targets .
- Protein Crystallography : Determine the binding mode of this compound with relevant proteins using X-ray crystallography .
- Pesticide Development : Explore the potential of this compound as a pesticide or herbicide. The trifluoromethyl group may enhance its efficacy and selectivity .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Fluorinated Compounds
Pharmacokinetics and Metabolism
Biological Activity and Target Identification
Agrochemical Research
Mechanism of Action
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c1-2-7-20-13(22)8-12(15(16,17)18)19-14(20)25-9-10-3-5-11(6-4-10)21(23)24/h3-6,8H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBTPFERZLCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

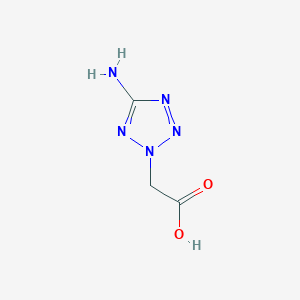
![2-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2555871.png)
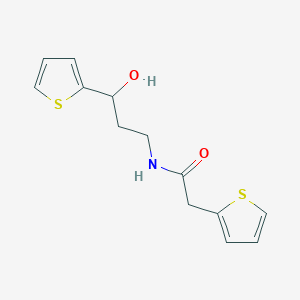

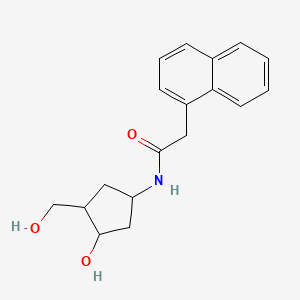


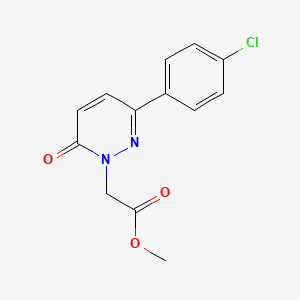
![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)
![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)
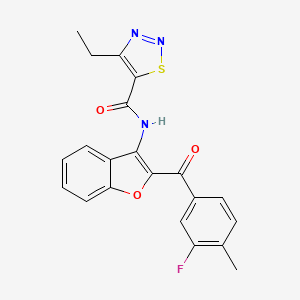
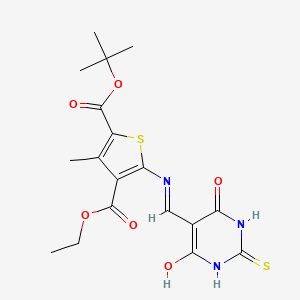
![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)
